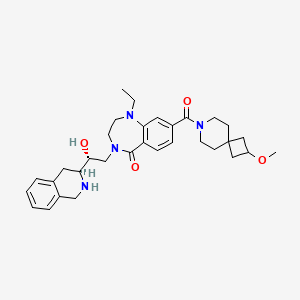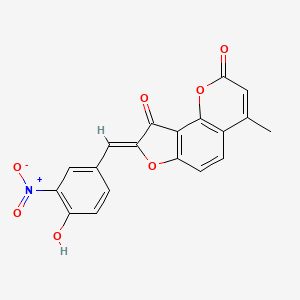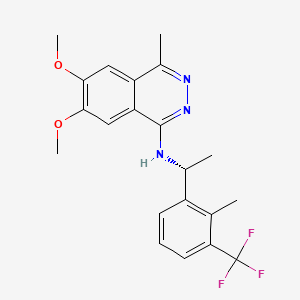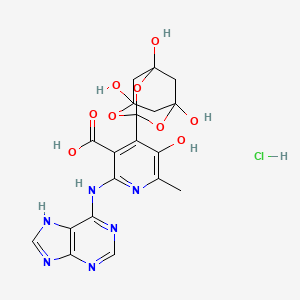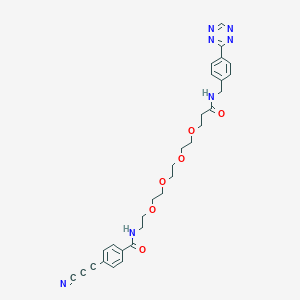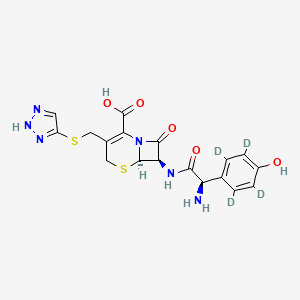
Cefatrizine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefatrizine-d4 is a deuterated form of cefatrizine, a broad-spectrum, semisynthetic, first-generation cephalosporin with antibacterial activity. It is designed to bind to and inactivate penicillin-binding proteins located on the inner membrane of the bacterial cell wall, thereby interfering with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This results in the weakening of the bacterial cell wall and causes cell lysis.
Métodos De Preparación
The preparation of cefatrizine-d4 involves several synthetic routes and reaction conditions. One common method starts with 7-tetrazolyl-aminocephalosporanic acid as the starting raw material. The process involves silylation protection with N, O-bis(trimethylsilyl)acetamide, followed by an acylation reaction with D-(-)-p-hydroxyphenylglycine dane potassium salt and ethyl chloroformate. The reaction solution is then adjusted in a mixed solvent of 1,2-propylene glycol and water using ammonia water to crystallize cefatrizine propylene glycolate . This method is characterized by simplicity in operation, high yield, low cost, and good product quality, making it suitable for industrial mass production.
Análisis De Reacciones Químicas
Cefatrizine-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: It can undergo substitution reactions, particularly at the amino and hydroxyl groups, to form various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
Cefatrizine-d4 has a wide range of scientific research applications:
Chemistry: It is used in the study of cephalosporin antibiotics and their derivatives.
Biology: It is employed in research on bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: this compound is used in the development of new antibacterial agents and in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is used in the production of cephalosporin antibiotics and in quality control processes to ensure the purity and efficacy of pharmaceutical products
Mecanismo De Acción
Cefatrizine-d4 exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death of the bacteria . The molecular targets involved are the penicillin-binding proteins, which play a crucial role in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .
Comparación Con Compuestos Similares
Cefatrizine-d4 is compared with other similar compounds, such as:
Cephalexin: Another first-generation cephalosporin with a similar mechanism of action but different spectrum of activity.
Cefadroxil: A first-generation cephalosporin with a longer half-life and different pharmacokinetic properties.
Cefaclor: A second-generation cephalosporin with a broader spectrum of activity against gram-negative bacteria.
Cefprozil: A second-generation cephalosporin with enhanced activity against certain gram-positive and gram-negative bacteria
This compound is unique due to its deuterated form, which can provide insights into the metabolic pathways and stability of cephalosporin antibiotics.
Propiedades
Fórmula molecular |
C18H18N6O5S2 |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H18N6O5S2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23)/t12-,13-,17-/m1/s1/i1D,2D,3D,4D |
Clave InChI |
UOCJDOLVGGIYIQ-FOCCXOSRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NNN=C4)C(=O)O)N)[2H])[2H])O)[2H] |
SMILES canónico |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid](/img/structure/B12417413.png)

